N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-9-2-4-10(5-3-9)11-8-22-15(16-11)17-14(19)12-6-7-13(23-12)18(20)21/h2-8H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUUSMBQAQCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via Carboxylic Acid Chloride Intermediate
The most widely reported method involves a two-step process starting with the synthesis of 5-nitrothiophene-2-carboxylic acid chloride. This intermediate is prepared by treating 5-nitrothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux for 4–6 hours. The resulting acid chloride is highly reactive, enabling subsequent coupling with 2-amino-4-(4-methylphenyl)-1,3-thiazole.
The second step involves nucleophilic acyl substitution, where the acid chloride reacts with the amino-thiazole derivative in the presence of a base such as triethylamine (Et₃N). The reaction is typically conducted in tetrahydrofuran (THF) at 0–5°C for 1 hour, followed by gradual warming to room temperature over 12 hours. This method yields the target compound with an average purity of 95% and isolated yields of 75–85%.
Key Reaction:
$$
\text{5-Nitrothiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{2-Amino-4-(4-methylphenyl)-1,3-thiazole}} \text{Target compound}
$$
Alternative Pathway via Hydrazone Cyclization
An alternative approach utilizes hydrazone intermediates derived from 5-nitrothiophene-2-carbaldehyde and thiosemicarbazides. The hydrazone undergoes oxidative cyclization in the presence of ferric chloride (FeCl₃) to form the thiazole ring. This method requires precise temperature control (70–80°C) and anhydrous ethanol as the solvent. While this route offers modularity for introducing substituents, it generally provides lower yields (60–70%) compared to the acid chloride method.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Studies comparing polar aprotic solvents (e.g., DMF, THF) with protic solvents (e.g., ethanol) demonstrate that THF maximizes yield by stabilizing the reactive intermediates. Elevated temperatures (>50°C) during the coupling step lead to side reactions, including hydrolysis of the acid chloride.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction rates by facilitating acyl transfer. Trials with 5 mol% DMAP increased yields to 88–90% while reducing reaction time to 8 hours.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Strong absorption bands at:
Data Tables
Table 1. Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acid chloride coupling | 75–85 | 95 | 12 |
| Hydrazone cyclization | 60–70 | 88 | 24 |
Table 2. Solvent Optimization Results
| Solvent | Yield (%) | Side Products (%) |
|---|---|---|
| THF | 85 | <5 |
| Ethanol | 70 | 15 |
| DMF | 78 | 10 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the thiazole and nitrothiophene moieties suggests possible antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Core Structural Variations
The target compound is compared below with key analogs, focusing on substituent effects on the thiazole and aryl groups:
Key Observations :
Physicochemical Properties
Comparative data on purity, melting points, and spectral properties:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
